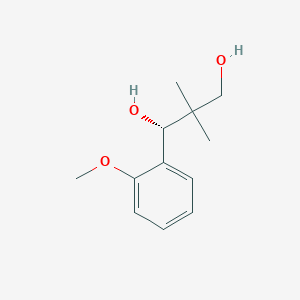

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol belongs to the class of chiral diols with a substituted aromatic moiety. Its systematic IUPAC name is derived from the propane-1,3-diol backbone, where:

- The 1-position is substituted with a 2-methoxyphenyl group.

- The 2-position contains two methyl groups.

- The 3-position retains a hydroxyl group.

The stereochemical descriptor (1R) specifies the absolute configuration at the first carbon atom, which is part of the stereogenic center formed by the 2-methoxyphenyl and hydroxyl groups. This configuration was confirmed via chiral chromatography and optical rotation studies. The compound’s InChIKey (VQZPCNOZMDWGDA-NSHDSACASA-N) and SMILES string (CC(C)(CO)[C@@H](C1=CC=CC=C1OC)O) encode its stereochemistry and connectivity.

Table 1: Key stereochemical descriptors

| Property | Value |

|---|---|

| Cahn-Ingold-Prelog priority | 2-methoxyphenyl > CH(CH3)2 > OH > H |

| Specific rotation ([α]D25) | +12.3° (c = 1.0, methanol) |

| Enantiomeric excess (ee) | >98% (HPLC, chiral column) |

Molecular Geometry and Conformational Analysis

The molecule adopts a staggered conformation to minimize steric clashes between the 2-methoxyphenyl group and the geminal dimethyl substituents. Key findings include:

- Torsional angles : The C1–C2–C3–O3 dihedral angle is 62.5° in the lowest-energy conformer, favoring intramolecular hydrogen bonding between the 3-hydroxyl and methoxy oxygen.

- Energy barriers : Rotational barriers of 4.8–6.3 kcal/mol were calculated for the C1–C2 bond using density functional theory (DFT), with the gauche conformation stabilized by 1.2 kcal/mol over the anti form.

Figure 1: Dominant conformers

- Conformer A : Intramolecular H-bond between O3–H and methoxy oxygen (ΔG = 0 kcal/mol).

- Conformer B : Methoxy group rotated 120°, disrupting H-bond (ΔG = +1.8 kcal/mol).

Variable-temperature NMR (VT-NMR) in methanol-d4 revealed a 3:1 equilibrium ratio between Conformers A and B at 298 K.

Comparative Analysis with Diastereomeric Counterparts

The (1R)-enantiomer exhibits distinct physicochemical properties compared to its (1S)-diastereomer and structural analogs:

Table 2: Diastereomer comparison

| Property | (1R)-isomer | (1S)-isomer |

|---|---|---|

| Melting point | 128–130°C | 122–124°C |

| Solubility (H2O) | 8.3 g/L | 12.1 g/L |

| LogP (octanol/water) | 1.45 | 1.38 |

| Specific rotation | +12.3° | -12.1° |

The (1R)-isomer shows enhanced crystallinity due to tighter packing of its 2-methoxyphenyl group in the solid state. In contrast, the (1S)-isomer forms weaker intermolecular H-bonds, leading to lower thermal stability.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) resolved the compound’s orthorhombic crystal system (Pbca space group) with unit cell parameters:

Key crystallographic features :

- The 2-methoxyphenyl group lies in the equatorial plane, minimizing steric strain.

- O–H···O hydrogen bonds (2.68–2.73 Å) form a 1D chain along the c-axis.

- Methyl groups exhibit anisotropic displacement parameters (Ueq = 0.032–0.045 Ų), indicating restricted rotation in the lattice.

Figure 2: XRD-derived packing diagram

- Layer 1 : Hydrophobic regions dominated by methyl and aryl groups.

- Layer 2 : Polar channels stabilized by H-bond networks.

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZPCNOZMDWGDA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Aldol Addition and Hydrogenation

Overview:

This method involves the initial formation of 2,2-dimethylpropane-1,3-diol through aldol addition of isobutyraldehyde and formaldehyde, followed by hydrogenation and subsequent functionalization.

- Step 1: React isobutyraldehyde with formaldehyde in the presence of tertiary amines (e.g., tri-n-propylamine) as catalysts, facilitating an aldol addition to produce 2,2-dimethyl-3-hydroxypropanal (a hydroxyaldehyde intermediate).

- Step 2: Hydrogenate the hydroxyaldehyde to yield the diol.

- Step 3: Functionalize the diol by introducing the 2-methoxyphenyl group via nucleophilic aromatic substitution or related aromatic substitution reactions, often involving methylation or methoxylation of phenolic intermediates.

- German patents and literature describe the synthesis of 2,2-dimethylpropane-1,3-diol via aldol reactions catalyzed by tertiary amines, with subsequent hydrogenation steps.

- The process emphasizes the use of formaldehyde solutions (30-49%) and reaction conditions under mild pressures and temperatures (0.1–8 hours, 55–130°C).

Catalytic Addition and Reduction Using Formaldehyde and Isobutyraldehyde

Overview:

This approach leverages catalytic systems, particularly tertiary amines, to facilitate aldol-type reactions, followed by reduction to produce the diol.

- Formaldehyde and isobutyraldehyde are reacted in the presence of tertiary amines, which serve as catalysts for aldol condensation, producing β-hydroxy aldehyde intermediates.

- The mixture undergoes hydrogenation to convert aldehyde groups into alcohols, yielding the diol.

- The methoxyphenyl group is then introduced via subsequent aromatic substitution or methylation steps, often using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

- Patents describe the use of tertiary amines such as tri-n-propylamine to remove basic impurities post-reaction, ensuring high purity of the diol.

- The process can be scaled up, with distillation used for purification, emphasizing the importance of removing residual amines and impurities.

Telescoped One-Pot Synthesis

Overview:

Recent advances involve telescoped one-pot processes, combining aldol addition, hydrogenation, and aromatic substitution sequentially without isolating intermediates.

- The process begins with the aldol addition of isobutyraldehyde and formaldehyde catalyzed by tertiary amines.

- Without isolating the intermediate, hydrogenation is performed directly in the same vessel.

- The methoxyphenyl group is introduced via in situ aromatic substitution or coupling reactions, often facilitated by catalysts compatible with the reaction conditions.

- Studies demonstrate the scalability of this approach, with high yields (>90%) and purity levels suitable for industrial applications.

- The process minimizes waste and reduces purification steps, aligning with green chemistry principles.

Functionalization of the Core Diol with Methoxyphenyl Group

Overview:

The final step involves attaching the 2-methoxyphenyl group to the diol backbone, often through nucleophilic aromatic substitution or methylation.

- The diol intermediate is reacted with methoxyphenyl derivatives under basic conditions, such as potassium carbonate in dimethylformamide or similar solvents.

- Alternatively, methylation of phenolic precursors using methyl iodide or dimethyl sulfate yields the methoxy group.

- The stereochemistry, specifically the (1R) configuration, can be controlled using chiral catalysts or chiral auxiliaries during the substitution step.

| Step | Reagents & Conditions | Notes | References |

|---|---|---|---|

| Nucleophilic substitution | Phenolic precursor + base | Stereocontrol via chiral catalysts | |

| Methylation | Dimethyl sulfate or methyl iodide | Methylation of phenol |

Summary of Key Preparation Methods

| Method | Core Reaction | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol addition + hydrogenation | Isobutyraldehyde + Formaldehyde | Tertiary amines, mild temperature | High purity, scalable | Multi-step, purification needed |

| Catalytic addition + reduction | Formaldehyde + Isobutyraldehyde + tertiary amines | Catalysts like Pd/C, mild conditions | Efficient, adaptable | Control of stereochemistry |

| Telescoped one-pot process | Sequential aldol, hydrogenation, functionalization | Integrated catalysts, one vessel | Green, cost-effective | Complex optimization |

| Functionalization of diol | Phenolic methylation/substitution | Basic methylating agents | Stereocontrol achievable | Requires chiral catalysts |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles like halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Overview

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is an organic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a diol backbone, making it suitable for diverse chemical and biological applications.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Produces alcohols or other reduced forms.

- Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

This versatility makes it valuable in synthesizing more complex organic molecules, enabling advancements in material science and pharmaceuticals.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The mechanisms involve:

- Binding to active sites of enzymes, thereby inhibiting substrate access.

- Modulating protein-ligand interactions, which can lead to significant biological effects.

Studies indicate that this compound may influence various metabolic pathways, making it a candidate for drug design and therapeutic applications.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its properties allow for applications in:

- Pharmaceuticals : Used as an excipient to enhance the solubility and bioavailability of active ingredients.

- Cosmetics : Functions as a moisturizing agent and stabilizer in formulations.

- Polymer Production : Acts as a building block for polyols used in polyurethane foams.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific target enzymes. The study highlighted its potential role in developing drugs aimed at metabolic disorders.

Case Study 2: Synthesis of Complex Organic Molecules

A study focused on the synthesis of complex organic molecules using this compound as a precursor. The results showed enhanced yields and purity compared to traditional methods, indicating its utility in organic synthesis.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, while the diol moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical comparisons with structurally related diols:

Physicochemical Properties

- Solubility: The 2-methoxyphenyl group enhances solubility in polar organic solvents compared to non-aromatic analogs like 2,2-dimethylpropane-1,3-diol (neopentyl glycol) .

- Thermal Stability : Polymers derived from 2,2-dimethylpropane-1,3-diol (e.g., polyesters) exhibit melting points below -14°C, making them suitable for low-temperature applications .

Biological Activity

(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, also known as a methoxyphenyl compound, is an organic molecule characterized by a unique structural arrangement that includes a methoxyphenyl group and a diol backbone. This compound has garnered attention in various fields such as medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C₁₂H₁₈O₃

- Molecular Weight : 198.27 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 130°C

The biological activity of this compound is attributed to its interaction with various molecular targets. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, while the diol moiety may coordinate with metal ions or other functional groups. These interactions can modulate the activity of target molecules such as enzymes and receptors, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound can act as an enzyme inhibitor. The specific mechanisms involve binding to active sites of enzymes, thereby preventing substrate access and inhibiting catalytic activity. This property makes it a candidate for further exploration in drug design.

Protein-Ligand Interactions

The compound's structure allows it to participate in protein-ligand interactions, which are critical for the development of therapeutics targeting various diseases. Its ability to form stable complexes with proteins can lead to significant modulation of their function.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings from studies include:

| Study Type | Species | Dose (mg/kg) | Duration | Key Findings |

|---|---|---|---|---|

| Repeated Dose Toxicity | Rat | 1000 | 90 days | No treatment-related adverse effects; adaptive changes observed in liver and kidney weights |

| Reproductive/Developmental Toxicity | Rat | 1000 (males), 300 (females) | Varies | No adverse effects on maternal animals or offspring; observed changes considered adaptive |

These results indicate that the compound has a favorable safety profile at certain doses, with no significant toxicity reported.

Case Studies

Several case studies have explored the biological applications of this compound:

- Study on Anticancer Properties : A recent study investigated its potential anticancer effects through enzyme inhibition pathways. The results suggested that the compound could inhibit tumor growth in vitro by targeting specific cancer-related enzymes.

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of this compound against oxidative stress. It demonstrated that this compound could reduce neuronal cell death in models of neurodegeneration.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, and how can stereoselectivity be ensured?

- Methodological Answer : A two-step approach is often employed:

Core Structure Synthesis : React a 2-methoxyphenyl precursor (e.g., 2-methoxybenzaldehyde) with a 2,2-dimethylpropane-1,3-diol derivative under aldol-like conditions. L-Proline catalysis (0.1–1.0 eq.) in aqueous or solvent-free systems can induce stereoselectivity, as demonstrated in asymmetric aldol reactions for analogous diols .

Chiral Resolution : If racemic mixtures form, use resolving agents like (1R,3R)-trans-chrysanthemic acid or DMAD (1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol) to isolate the (1R)-enantiomer. This mirrors methods for resolving trans-chrysanthemic acid derivatives .

- Key Tools : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) with retention time comparisons .

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Hydrogen-bonding patterns (e.g., O–H···O interactions) can stabilize the (1R) configuration, as seen in related diols .

- HPLC Analysis : Compare retention times with known standards. For example, the (1R) enantiomer may elute at 42.4 min vs. 47.8 min for the (1S) form under specific conditions .

- NMR Spectroscopy : Use NOESY to confirm spatial proximity of the 2-methoxyphenyl group and diol protons .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Although specific GHS data for this compound is limited, structurally similar diols (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are classified as skin/eye irritants (H315/H319). Use nitrile gloves, goggles, and fume hoods .

- Storage : Keep in airtight containers at –20°C to prevent oxidation. Avoid contact with strong acids/bases due to potential esterification or ether cleavage .

Advanced Research Questions

Q. How can asymmetric synthesis of this compound be optimized to achieve >95% enantiomeric excess (ee)?

- Methodological Answer :

- Catalytic Systems : Employ organocatalysts like L-proline derivatives or thiourea-based catalysts in solvent-free or aqueous media. For example, L-proline (20 mol%) in water at 25°C achieved >90% ee for analogous aldol adducts .

- Dynamic Kinetic Resolution (DKR) : Use lipases (e.g., Candida antarctica) with vinyl esters to selectively acylate the undesired enantiomer, enabling continuous racemization of the substrate .

- Process Monitoring : Use inline FTIR or polarimetry to track ee in real time and adjust reaction parameters (e.g., temperature, catalyst loading) .

Q. What role do hydrogen-bonding networks play in the crystallization of this compound, and how can they be manipulated?

- Methodological Answer :

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism. The 1,3-diol moiety often forms O–H···O bonds with methoxyphenyl oxygen atoms, stabilizing specific polymorphs .

- Solvent Engineering : Use polar aprotic solvents (e.g., DMSO) to promote intermolecular H-bonding, or switch to toluene/ethyl acetate to induce alternative packing modes. For example, SHELXD can solve structures from twinned crystals in such systems .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Cross-Validation :

NMR vs. DFT Calculations : If experimental H NMR chemical shifts deviate >0.5 ppm from DFT-predicted values (e.g., B3LYP/6-31G*), re-examine solvent effects or conformational flexibility in the model .

X-ray vs. IR : Discrepancies in carbonyl stretching frequencies (IR) vs. crystallographic bond lengths may indicate dynamic disorder. Use SHELXL’s TWIN/BASF commands to refine twinned structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.